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Compound of Interest

Compound Name: Evobrutinib

Cat. No.: B607390 Get Quote

Evobrutinib is an oral, highly selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK)

that has been investigated for the treatment of autoimmune diseases, most notably multiple

sclerosis (MS).[1] This technical guide provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and key experimental data related to Evobrutinib for

researchers, scientists, and drug development professionals.

Discovery of Evobrutinib
The development of Evobrutinib stemmed from the need for a more selective BTK inhibitor

than the first-generation drug, ibrutinib, which is associated with off-target effects that limit its

use in non-oncology indications.[1] The discovery process focused on identifying a potent and

highly selective covalent inhibitor.

The lead optimization process involved several key modifications to an initial compound series.

A critical step was the insertion of a methylene group into a precursor molecule (A17), which

led to the discovery of Evobrutinib (A18).[2] This modification significantly enhanced the

enzymatic potency of the compound.[2] Further structural analysis revealed that Evobrutinib's

high selectivity is derived from its covalent binding to a rare cysteine residue and its interaction

with a unique threonine gatekeeper-mediated selectivity pocket in BTK.[2]

Synthesis of Evobrutinib
The synthesis of Evobrutinib (designated as A18 in the discovery publication) involves a multi-

step process.[2] A key step is the Suzuki coupling of a chloropyrimidine intermediate with
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phenoxyphenylboronic acid.[2] This is followed by deprotection under acidic conditions and

subsequent neutralization to yield a piperidine derivative.[2] The final step involves the

introduction of an acrylamide group to produce the target compound, N-[(1-acryloylpiperidin-4-

yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine.[2]

An alternative synthesis method has also been described, involving the reaction of 5-(4-

phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine with acryloyl chloride in the

presence of sodium bicarbonate.[3]

Mechanism of Action
Evobrutinib is a covalent inhibitor of BTK, a member of the Tec family of protein tyrosine

kinases.[4] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK,

leading to irreversible inhibition.[5] This covalent binding is highly specific, and mass

spectrometry analysis has confirmed a 1:1 stoichiometry of Evobrutinib to the BTK kinase

domain.[2]

The high selectivity of Evobrutinib for BTK over other kinases, such as the epidermal growth

factor receptor (EGFR), is attributed to structural differences between the kinases.[2] While

both BTK and EGFR have a similarly located cysteine residue, the binding of Evobrutinib to

BTK results in a minimal conformational change, whereas the binding of similar inhibitors to

EGFR causes a significant rearrangement of the N-lobe.[2]

Signaling Pathways Modulated by Evobrutinib
Evobrutinib primarily targets signaling pathways downstream of the B-cell receptor (BCR) and

Fc receptors, which are crucial for the activation, proliferation, and survival of B-cells and

myeloid cells.[6][7] By inhibiting BTK, Evobrutinib effectively blocks these signaling cascades.

In the context of neuroinflammation, Evobrutinib has been shown to mitigate microglial

polarization towards a pro-inflammatory M1 phenotype.[4] This is achieved through the

inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88

(MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[4]
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Caption: Inhibition of the BTK Signaling Pathway by Evobrutinib.
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Caption: Evobrutinib's Modulation of the TLR4/MyD88/NF-κB Pathway in Microglia.

Experimental Protocols
In Vitro BTK Enzyme Potency Assay
The potency of Evobrutinib against the BTK enzyme was determined using a biochemical

assay. The general protocol involves:

Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable

peptide substrate are prepared in an appropriate assay buffer.
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Compound Dilution: Evobrutinib is serially diluted to a range of concentrations.

Incubation: The BTK enzyme is incubated with the various concentrations of Evobrutinib for

a defined period to allow for covalent bond formation.

Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate

and ATP.

Detection: The reaction is allowed to proceed for a set time, and the amount of

phosphorylated substrate is quantified using a suitable detection method, such as

fluorescence resonance energy transfer (FRET) or luminescence.

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme

activity by 50%, is calculated from the dose-response curve.

Cell-Based Assays (e.g., PBMC Assay)
The cellular activity of Evobrutinib was assessed in human peripheral blood mononuclear cells

(PBMCs). A representative protocol is as follows:

Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

Compound Treatment: Cells are pre-incubated with varying concentrations of Evobrutinib.

Cell Stimulation: B-cell activation is induced by stimulating the BCR with an appropriate

agonist (e.g., anti-IgM).

Readout: The inhibition of BCR-mediated signaling is measured by quantifying the

phosphorylation of downstream targets like PLCγ2 or by assessing cell surface marker

expression (e.g., CD69) using flow cytometry.

Data Analysis: The IC50 value is determined from the concentration-response curve.

In Vivo B-Cell Stimulation Assay
The in vivo efficacy of Evobrutinib was evaluated in a mouse model of B-cell stimulation. The

protocol involves:
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Animal Dosing: C57BL/6 mice are administered Evobrutinib orally at a specific dose (e.g., 1

mg/kg).[2]

B-Cell Stimulation: At various time points after dosing, B-cell activation is induced in vivo.

Sample Collection: Blood samples are collected at specified intervals.

Analysis: The level of B-cell activation is assessed ex vivo by measuring relevant

biomarkers.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between drug

concentration in plasma and the pharmacological effect is analyzed.

In Vivo B-Cell Stimulation Assay Workflow

Oral Dosing of Mice
with Evobrutinib

B-Cell Stimulation

Blood Sample Collection
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Click to download full resolution via product page
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Caption: Workflow for the In Vivo B-Cell Stimulation Assay.

Quantitative Data Summary
In Vitro Potency and Selectivity

Compound BTK IC50 (nM) PBMC IC50 (nM) hERG IC50 (µM)

Evobrutinib (A18) 6.5 15 >30

A14 6.5 - -

A17 1510 - -

A16 - - Unacceptable Profile

Data sourced from the Journal of Medicinal Chemistry, 2019.[2]

Preclinical Pharmacokinetics in Mice (1 mg/kg, oral)
Compound Cmax (nM)

B-Cell Inhibition at
1h (%)

B-Cell Inhibition at
24h (%)

Evobrutinib (A18) 52 71 25

A19 257 42 15

Data sourced from the Journal of Medicinal Chemistry, 2019.[2]

Phase II Clinical Trial in Relapsing MS (24 weeks)

Treatment Group
Number of T1 Gd-
enhancing Lesions (Rate
Ratio vs. Placebo)

p-value

Evobrutinib 25 mg once daily 1.45 0.32

Evobrutinib 75 mg once daily 0.30 0.005

Evobrutinib 75 mg twice daily 0.44 0.06

Data sourced from the New England Journal of Medicine, 2019.[8]
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Phase III Clinical Trial (evolutionRMS 1 & 2) vs.
Teriflunomide

Study
Evobrutinib
Annualized
Relapse Rate

Teriflunomide
Annualized
Relapse Rate

Outcome

evolutionRMS 1 0.11 0.11
Did not meet primary

endpoint

evolutionRMS 2 0.15 0.14
Did not meet primary

endpoint

Data sourced from Merck Press Release, 2023.[9]

Pharmacokinetics and Metabolism
Preclinical studies in mice, rats, and dogs indicated that Evobrutinib is rapidly absorbed after

oral administration.[2] It has favorable pharmacokinetic properties, including the ability to cross

the blood-brain barrier, making it a candidate for treating central nervous system disorders.[4]

Human mass balance studies have shown that Evobrutinib is extensively metabolized, with 58

metabolites identified in urine, feces, and plasma.[7] The primary metabolic pathways include

oxidation.[7] One major metabolite, M463-2, was identified, primarily in feces.[7]

Clinical Development and Outcomes
Evobrutinib progressed to Phase III clinical trials for relapsing multiple sclerosis (the

evolutionRMS 1 and 2 trials).[9] However, in late 2023, it was announced that these trials did

not meet their primary endpoint of reducing annualized relapse rates compared to the active

comparator, teriflunomide.[9][10] While the safety and tolerability profile was consistent with

previous studies, the efficacy was not superior to the existing treatment.[9][11] As a result,

there are currently no plans to market Evobrutinib for relapsing MS.[6]

Conclusion
Evobrutinib represents a significant effort in the development of a highly selective, covalent

BTK inhibitor for autoimmune diseases. The discovery and synthesis of Evobrutinib highlight a
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successful lead optimization campaign to achieve high potency and selectivity. While it

demonstrated a clear mechanism of action and favorable preclinical profile, the Phase III

clinical trial results in multiple sclerosis did not show superiority over an established therapy,

underscoring the challenges of drug development for this complex disease. The extensive

research and data gathered throughout the Evobrutinib program, however, provide valuable

insights for the continued development of BTK inhibitors and other targeted therapies for

immunological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607390#discovery-and-synthesis-of-evobrutinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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